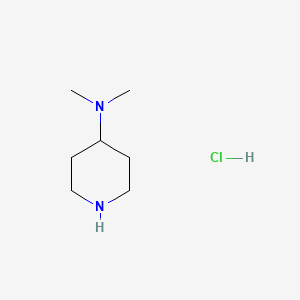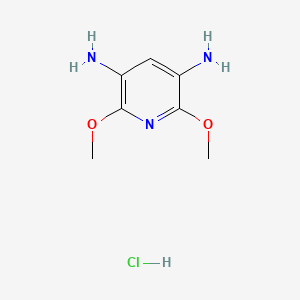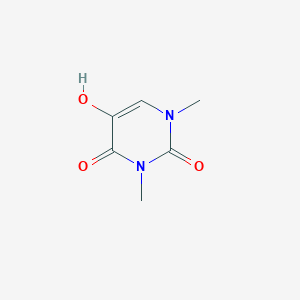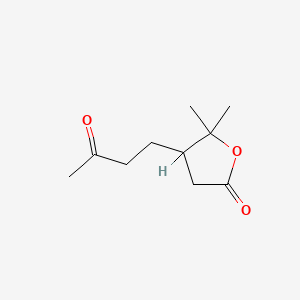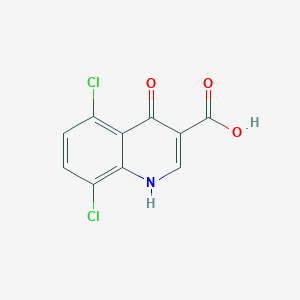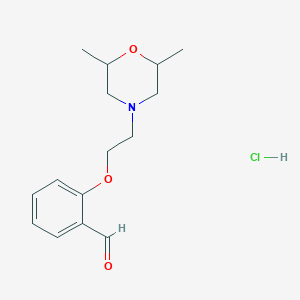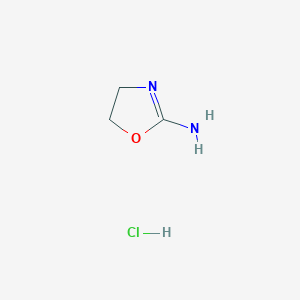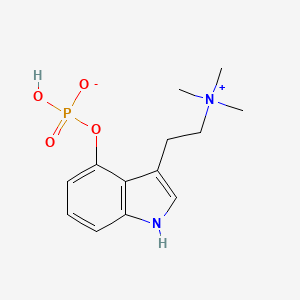
Aeruginascin
Übersicht
Beschreibung
Es ist das N-Trimethyl-Analogon von Psilocybin und ist eng verwandt mit dem Froschhautgift Bufotenidin . Aeruginascin ist bekannt für seine psychoaktiven Eigenschaften und wurde auf seine potenziellen therapeutischen Wirkungen untersucht.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: This compound kann durch Quaternisierung von Psilocybin mit überschüssigem Methyliodid in Methanol, gefolgt von Behandlung mit wässrigem Ammoniak, synthetisiert werden . Das Produkt wird dann durch Filtration gewonnen und mit Methanol gewaschen .
Industrielle Produktionsmethoden: Derzeit gibt es nur begrenzte Informationen über die industriellen Produktionsmethoden von this compound. Die meisten Forschungs- und Produktionsarbeiten werden in Laboreinstellungen für wissenschaftliche Studien durchgeführt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aeruginascin can be synthesized by quaternization of psilocybin using excess methyl iodide in methanol, followed by treatment with aqueous ammonium hydroxide . The product is then collected by filtration and washed with methanol .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research and production are conducted in laboratory settings for scientific studies.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aeruginascin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu demethylierten Verbindungen führen kann.
Wissenschaftliche Forschungsanwendungen
Aeruginascin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird auf seine einzigartigen chemischen Eigenschaften und sein Potenzial zur Bildung neuer Derivate untersucht.
Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf biologische Systeme, insbesondere auf seine Interaktion mit Serotoninrezeptoren.
Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, ist es von Interesse bei der Entwicklung neuer psychoaktiver Substanzen und potenzieller Pharmazeutika.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen in erster Linie durch seine Interaktion mit Serotoninrezeptoren. Es zeigt eine starke Bindung an den 5-HT2-Rezeptoren, ähnlich wie Psilocin . Diese Interaktion wird vermutet, das Serotoninsystem zu modulieren, was zu seinen psychoaktiven Wirkungen führt. Der Metabolit der Verbindung, 4-HO-TMT, spielt ebenfalls eine bedeutende Rolle in seinem Wirkmechanismus .
Ähnliche Verbindungen:
Psilocybin: This compound ist das N-Trimethyl-Analogon von Psilocybin und teilt ähnliche psychoaktive Eigenschaften.
Baeocystin: Ein weiteres Tryptamin-Derivat, das in Zauberpilzen gefunden wird und strukturell ähnlich zu this compound ist.
Norbaeocystin: Ähnlich wie Baeocystin, mit geringfügigen strukturellen Unterschieden.
Bufotenidin: Ein Froschhautgift, das eng mit this compound verwandt ist und als potenter 5-HT3-Rezeptor-Agonist wirkt.
Einzigartigkeit: This compound ist einzigartig aufgrund seiner spezifischen Interaktion mit Serotoninrezeptoren und seiner Fähigkeit, euphorische Erfahrungen hervorzurufen, ohne die dysphorischen Wirkungen, die oft mit anderen psychoaktiven Verbindungen verbunden sind . Dies macht es zu einer Verbindung von Interesse für weitere Forschung im Bereich der psychedelischen Therapie.
Wirkmechanismus
Aeruginascin exerts its effects primarily through its interaction with serotonin receptors. It shows strong binding at the 5-HT2 receptors, similar to psilocin . This interaction is believed to modulate the serotonin system, leading to its psychoactive effects. The compound’s metabolite, 4-HO-TMT, also plays a significant role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Psilocybin: Aeruginascin is the N-trimethyl analogue of psilocybin and shares similar psychoactive properties.
Baeocystin: Another tryptamine derivative found in magic mushrooms, structurally similar to this compound.
Norbaeocystin: Similar to baeocystin, with slight structural differences.
Bufotenidine: A frog skin toxin that is closely related to this compound and acts as a potent 5-HT3 receptor agonist.
Uniqueness: this compound is unique due to its specific interaction with serotonin receptors and its ability to induce euphoric experiences without the dysphoric effects often associated with other psychoactive compounds . This makes it a compound of interest for further research in the field of psychedelic therapy.
Eigenschaften
IUPAC Name |
[3-[2-(trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2O4P/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(13(10)11)19-20(16,17)18/h4-6,9,14H,7-8H2,1-3H3,(H-,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIPFLWAQQNCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921308 | |
| Record name | Aeruginascin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114264-95-8 | |
| Record name | 1H-Indole-3-ethanaminium, N,N,N-trimethyl-4-(phosphonooxy)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114264-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N, N, N-Trimethyl-4-phosphoryloxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114264958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aeruginascin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AERUGINASCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9WQY1P7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


